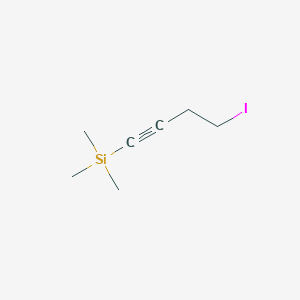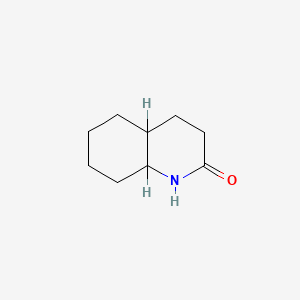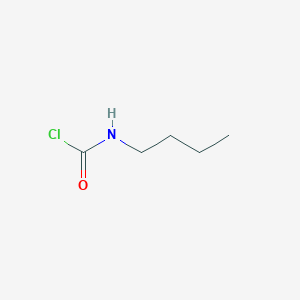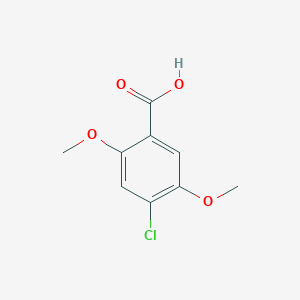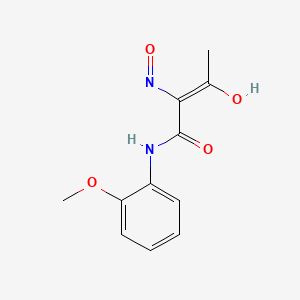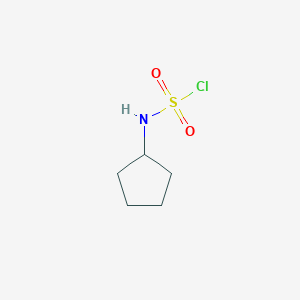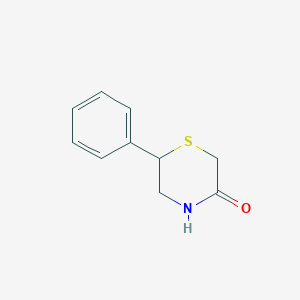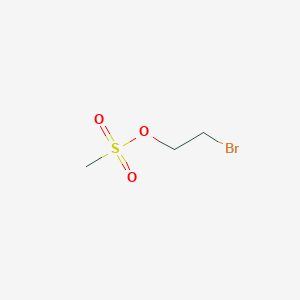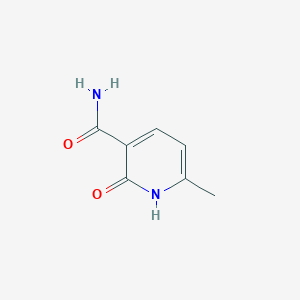![molecular formula C10H10N2O2 B3383433 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 422318-46-5](/img/structure/B3383433.png)
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
描述
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family. This compound is characterized by a fused benzene and diazepine ring system, with a methyl group at the 7th position. Benzodiazepines are well-known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
作用机制
Target of Action
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA(_A) subtype. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity .
Mode of Action
The compound acts as a positive allosteric modulator of the GABA(_A) receptors. Upon binding, it increases the receptor’s affinity for GABA, thereby enhancing the frequency of chloride ion channel opening. This results in an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane, and making it less likely to fire an action potential .
Biochemical Pathways
By modulating GABA(_A) receptors, this compound influences several downstream pathways:
- Activation of GABAergic pathways : Enhanced GABAergic transmission leads to widespread inhibitory effects in the CNS, contributing to anxiolytic, sedative, and muscle relaxant properties .
Pharmacokinetics
The pharmacokinetics of this compound involve:
- Excretion : It is excreted primarily through the kidneys, with a half-life ranging from 6 to 12 hours, depending on individual metabolic rates .
Result of Action
At the molecular level, the compound’s action results in:
- Reduced excitatory neurotransmission : Lowering the release of excitatory neurotransmitters and overall CNS activity .
Action Environment
Environmental factors can significantly influence the compound’s efficacy and stability:
- Presence of other substances : Co-administration with other CNS depressants can potentiate the effects, while certain foods or medications may alter its absorption and metabolism .
Understanding these factors is crucial for optimizing the therapeutic use of this compound and ensuring its stability and efficacy in clinical settings.
生化分析
Biochemical Properties
It has been suggested that it may act as a GABA modulator , affecting the gamma-aminobutyric acid receptor-ionophore complex . This suggests that it could interact with enzymes, proteins, and other biomolecules involved in this pathway .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable diketone under acidic conditions to form the diazepine ring. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
化学反应分析
Types of Reactions
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with altered pharmacological properties.
Reduction: Reduction reactions can be used to modify the diazepine ring or to reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzene ring or the diazepine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.
科学研究应用
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: Research into its potential therapeutic effects for conditions such as anxiety, epilepsy, and insomnia is ongoing.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
相似化合物的比较
Similar Compounds
- 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Uniqueness
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to its specific substitution pattern, which can influence its pharmacological profile. The presence of the methyl group at the 7th position and the specific arrangement of the diazepine ring contribute to its distinct chemical and biological properties compared to other benzodiazepines.
属性
IUPAC Name |
7-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-6)10(14)11-5-9(13)12-8/h2-4H,5H2,1H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFCBBTZUGKHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400910 | |
| Record name | 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422318-46-5 | |
| Record name | 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Methoxymethyl)phenyl]acetic acid](/img/structure/B3383353.png)
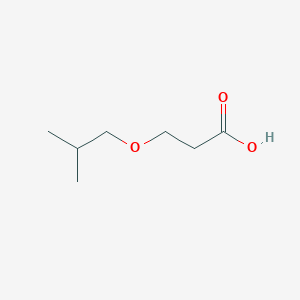
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3383364.png)

